Welcome to the BenchChem Online Store!
molecular formula C15H31NO4 B8620957 Tert-butyl bis(2-propoxyethyl)carbamate

Tert-butyl bis(2-propoxyethyl)carbamate

Cat. No. B8620957
M. Wt: 289.41 g/mol
InChI Key: ZEYHANHNYZCUCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09434695B2

Procedure details

To a solution of tert-butyl bis(2-hydroxyethyl)carbamate (8.20 g, 40 mmol) in hexane (30 mL) was added a solution of NaOH (8.00 g, 200 mmol) in water (30 mL), 1-bromopropane (9.84 g, 80 mmol) and TBAB (1.00 g) under N2. The reaction mixture was refluxed overnight, then cooled to rt and poured into CH2Cl2 (100 mL). The organic phase was washed with water (100 mL×3), dried over anhydrous Na2SO4 and concentrated in vacuo. The residue was purified by a silica gel column chromatography (PE/EtOAc (V/V)=4:1) to give the title compound as colorless oil (1.78 g, 15%).
Quantity
8.2 g
Type
reactant
Reaction Step One
Name
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
9.84 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
15%

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][N:4]([CH2:12][CH2:13][OH:14])[C:5](=[O:11])[O:6][C:7]([CH3:10])([CH3:9])[CH3:8].[OH-].[Na+].Br[CH2:18][CH2:19][CH3:20].C(Cl)Cl.[CH3:24][CH2:25][CH2:26]CCC>O.CCCC[N+](CCCC)(CCCC)CCCC.[Br-]>[CH2:18]([O:1][CH2:2][CH2:3][N:4]([CH2:12][CH2:13][O:14][CH2:24][CH2:25][CH3:26])[C:5](=[O:11])[O:6][C:7]([CH3:8])([CH3:9])[CH3:10])[CH2:19][CH3:20] |f:1.2,7.8|

Inputs

Step One
Name
Quantity
8.2 g
Type
reactant
Smiles
OCCN(C(OC(C)(C)C)=O)CCO
Name
Quantity
8 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
9.84 g
Type
reactant
Smiles
BrCCC
Name
Quantity
30 mL
Type
reactant
Smiles
CCCCCC
Name
Quantity
30 mL
Type
solvent
Smiles
O
Name
Quantity
1 g
Type
catalyst
Smiles
CCCC[N+](CCCC)(CCCC)CCCC.[Br-]
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed overnight
Duration
8 (± 8) h
WASH
Type
WASH
Details
The organic phase was washed with water (100 mL×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by a silica gel column chromatography (PE/EtOAc (V/V)=4:1)

Outcomes

Product
Name
Type
product
Smiles
C(CC)OCCN(C(OC(C)(C)C)=O)CCOCCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.78 g
YIELD: PERCENTYIELD 15%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.